molecular formula C8H16ClNO3 B1441183 Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride CAS No. 1220037-21-7

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride

Cat. No. B1441183
M. Wt: 209.67 g/mol
InChI Key: QCNDDLDOFABVCT-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride, also known as M3PO, is an organic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water, ethanol, and methanol, and is most commonly used in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Derivatization in Chemical Research

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is involved in various synthesis and derivatization processes, contributing to the advancement of chemical research. For instance, its analogs have been synthesized for studying β-amino acid configurations, indicating its role in exploring molecular structures and reactions (Adamczyk & Reddy, 2001). The compound's derivatives have been utilized in studying unusual recyclization reactions, shedding light on complex chemical processes (Gimalova et al., 2013). Furthermore, the synthesis of derivatives involving this compound has led to insights into reaction pathways and the creation of new chemical entities (Mironiuk-Puchalska et al., 2008).

Structural and Spectroscopic Analysis

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride and its derivatives have been subjects of structural and spectroscopic analysis, contributing to the field of material science and molecular characterization. The identification and characterization of its novel hydrochloride salts have been performed using techniques such as GC-MS and NMR, enhancing understanding of molecular structures and properties (Nycz et al., 2016). Additionally, X-ray diffraction methods have been employed to determine the crystal structure of related compounds, furthering knowledge in crystallography and molecular geometry (Xiang, 2005).

Environmental and Pharmaceutical Analysis

The compound and its analogs have been used in environmental and pharmaceutical analysis, indicating their importance in analytical chemistry and quality control. For instance, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a related compound, has been used as an ion-pairing reagent in the analysis of metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

Catalysis and Kinetic Studies

This compound has also played a role in catalysis and kinetic studies, contributing to the understanding of reaction mechanisms and process optimization. The catalytic properties of related compounds have been explored in the synthesis of important intermediates such as methyl 3-hydroxypropanoate, highlighting its relevance in industrial chemistry and process development (Yu-zhou & Zhen-kang, 2008).

properties

IUPAC Name

methyl 3-pyrrolidin-3-yloxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-5-12-7-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDDLDOFABVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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